molecular formula C15H20O3 B157551 Carabrone CAS No. 1748-81-8

Carabrone

Cat. No. B157551
CAS RN: 1748-81-8
M. Wt: 248.32 g/mol
InChI Key: AGIQIKMGJVLKMA-NLRWUALESA-N
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Description

Synthesis Analysis

Carabrone and its derivatives have been the subject of various synthesis studies due to their significant antifungal activities. The synthesis of carabrone ester derivatives has been explored, with thirty-eight new ester derivatives designed, synthesized, and characterized by NMR and HR-ESI-MS . Similarly, nine derivatives of carabrone were synthesized and tested for their antifungal activity, revealing that certain substituents on the C-4 position could significantly affect the antifungal activity . Additionally, hydrazone derivatives of carabrone have been synthesized, showing considerable antifungal activities and confirming the potential of carabrone analogues as antifungal agents .

Molecular Structure Analysis

The molecular structure of carabrone plays a crucial role in its biological activity. Structure-activity relationship (SAR) studies have demonstrated that the γ-lactone moiety is necessary for the antifungal activity of carabrone . Furthermore, the molecular rearrangements in carane derivatives, which are structurally related to carabrone, have been examined to understand the structural and steric principles that determine the nature of the rearrangements .

Chemical Reactions Analysis

The antifungal mechanism of carabrone involves its interaction with the mitochondrial enzyme complex III, which leads to oxidative stress and apoptosis in fungal cells . Carabrone's α-methylene-γ-butyrolactone active site reacts with L-cysteine residues in the catalytic center of glutathione reductase (GR), inhibiting its activity and promoting reactive oxygen species (ROS) overproduction . This overproduction of ROS causes membrane hyperpermeability and activation of the mitochondria-mediated apoptosis pathway .

Physical and Chemical Properties Analysis

Carabrone's physical and chemical properties contribute to its efficacy and translocation behavior in plants. It has been shown to be readily absorbed and transported upward by wheat and cucumber when applied through irrigation, demonstrating over 65% efficacy against powdery mildew and other diseases . However, carabrone could not be absorbed by leaves and transported downward, indicating its specific translocation properties .

Case Studies and Efficacy

Carabrone has been evaluated in various case studies for its antifungal and anti-tumor activities. It has shown good fungicidal activity against Geaumannomyces graminis and has been speculated to target the mitochondrial enzyme complex III . In wheat and cucumber, carabrone exhibited significant efficacy against powdery mildew and other diseases . Moreover, carabrone has demonstrated anti-proliferation, anti-migration, and anti-invasion activity against SW1990 pancreatic cancer cells, potentially related to the induction of ferroptosis and the Hippo signaling pathway .

Scientific Research Applications

Antifungal Properties

  • Mitochondrial Impact on Fungi : Carabrone exhibits broad-spectrum antifungal activity, particularly effective against Gaeumannomyces graminis var. tritici, a significant phytopathogen. Its mechanism involves direct action on the mitochondria of fungal cells, leading to structural changes and functional interference (Wang et al., 2018).
  • Induction of Oxidative Stress and Apoptosis in Fungi : Carabrone induces oxidative stress and apoptosis in fungal cells, notably in Geaumannomyces graminis. It operates by inhibiting antioxidase enzyme activity, leading to reactive oxygen species accumulation and triggering apoptotic pathways (Wang et al., 2019).
  • Development of Carabrone Derivatives as Fungicides : Research into hydrazone derivatives of carabrone has shown significant antifungal activity, suggesting the potential of carabrone and its analogues in developing novel fungicides for agricultural use (Wang et al., 2014).

Anti-Cancer Research

  • Anti-Pancreatic Cancer Activity : A study on pancreatic cancer cells indicated that carabrone inhibits proliferation, migration, and invasion of cancer cells. Its mechanism may involve the ferroptosis and Hippo signaling pathway, positioning carabrone as a promising agent against pancreatic cancer (Zheng et al., 2022).

Plant Disease Control

  • Efficacy in Wheat and Cucumber : Carabrone demonstrates significant efficacy against diseases in wheat and cucumber. It can be absorbed and transported within these plants, particularly when applied via irrigation, highlighting its potential as a plant source fungicide (Wang et al., 2017).

  • Effects on Blumeria graminis Development : Carabrone has been shown to control Blumeria graminis effectively, with notable impacts on spore germination and mycelial growth. It induces morphological and ultrastructural changes in the fungal cells, suggesting a unique mode of action compared to other fungicides (Xing, 2012).

Safety And Hazards

Carabrone is described as toxic and a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIKMGJVLKMA-NLRWUALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938585
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carabrone

CAS RN

1748-81-8
Record name 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
H Minato, S Nosaka, I Horibe - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… Reduction of carabrone (I) with sodium borohydride in methanol yielded the dihydrohydroxy-… trioxide to give dihydrocarabrone (11). Since carabrone afforded the saturated lactone by …
Number of citations: 29 pubs.rsc.org
YD Zheng, Y Zhang, JY Ma, CY Sang, JL Yang - Molecules, 2022 - mdpi.com
… of carabrone related to anti-tumor activity in pancreatic cancer. Herein, cell experiments indicated that carabrone had … Taken together, our results demonstrated that carabrone exhibited …
Number of citations: 2 www.mdpi.com
M Wang, L Wang, L Han, X Zhang… - Journal of applied …, 2017 - academic.oup.com
… Carabrone treatment influenced the activity of mitochondrial respiratory chain complexes III, I… with carabrone at the EC 50 . The GgCyc1 was downregulated following carabrone …
Number of citations: 16 academic.oup.com
L Wang, X Ren, W Guo, D Wang, L Han… - Journal of agricultural …, 2019 - ACS Publications
… According to previous studies, we speculated that carabrone targets the mitochondrial … , we used carabrone to induce oxidative stress and apoptosis in Get. Incubation with carabrone …
Number of citations: 9 pubs.acs.org
J Wu, C Tang, L Chen, Y Qiao, M Geng, Y Ye - Organic letters, 2015 - ACS Publications
… (28, 29) Compounds 1 and 2, with their monomer carabrone, … The monomer carabrone did not show toxicity against either … first examples of dimeric carabrone sesquiterpene lactones. …
Number of citations: 29 pubs.acs.org
L Wang, Y Zhang, D Wang, M Wang… - Journal of agricultural …, 2018 - ACS Publications
… The antifungal mechanism of carabrone against Ggt, however, remains … carabrone in Ggt to gain a better understanding of its mechanism of action. When Ggt was exposed to carabrone …
Number of citations: 8 pubs.acs.org
LY Wang, Y Wang, LR Han, M Wang, XS Han, JT Feng - Crop Protection, 2017 - Elsevier
… determine the absorption and translocation content of carabrone in water and soil by wheat … carabrone in future and increase our understanding of the mechanism of action of carabrone…
Number of citations: 8 www.sciencedirect.com
H Minato, I Horibe - Chemical Communications (London), 1967 - pubs.rsc.org
THE structure1 and stereochemistry2 of carabrone have been established as (I). It is an interesting cyclopropanoid lactone which could arise from fission of the five-membered ring of a …
Number of citations: 2 pubs.rsc.org
H Wang, SX Ren, ZY He, DL Wang, XN Yan… - International Journal of …, 2014 - mdpi.com
… with carabrone as the lead compound, three types of hydrazone derivatives of carabrone … To our best knowledge, the type of carabrone derivatives formed in sulfonyl hydrazone has …
Number of citations: 31 www.mdpi.com
JS Lee, BS Min, SM Lee, MK Na, BM Kwon… - Planta …, 2002 - thieme-connect.com
… From this plant source, sesquiterpene lactones such as granillin, carabrone, carpesiolin, carabrol, ivaxillin and 11,13-didehydroivaxillin were isolated previously, and these compounds …
Number of citations: 69 www.thieme-connect.com

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